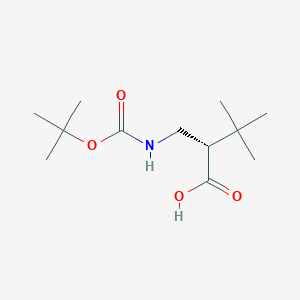
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in peptide chemistry, where the Boc group is used to protect amine functionalities during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The Boc group is introduced to protect the amine group from unwanted reactions during subsequent synthetic steps.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Coupling Reactions: It can be used in peptide coupling reactions where the Boc-protected amine reacts with carboxylic acids or their derivatives to form peptide bonds.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Di-tert-butyl dicarbonate (Boc2O):
Triethylamine: Acts as a base in the protection reaction.
Major Products
The major products formed from these reactions include the deprotected amine, peptides, and other derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides where the Boc group protects the amine functionality during chain elongation.
Medicinal Chemistry: Utilized in the development of pharmaceuticals where protected amino acids are intermediates in drug synthesis.
Bioconjugation: Employed in the modification of biomolecules for various biological studies.
Mecanismo De Acción
The mechanism of action of (S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid primarily involves the protection and deprotection of the amine group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at the amine site. This selective protection and deprotection enable the compound to participate in complex synthetic pathways without unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate: Another Boc-protected amino acid derivative with similar protective properties.
tert-Butoxycarbonyl derivatives of amino acids: A broad class of compounds where the Boc group is used to protect the amine functionality.
Uniqueness
(S)-2-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethylbutanoic acid is unique due to its specific structure, which includes a dimethylbutanoic acid backbone. This structure provides steric hindrance, enhancing the stability of the Boc group and making it particularly useful in peptide synthesis where selective protection is crucial.
Propiedades
Fórmula molecular |
C12H23NO4 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
(2S)-3,3-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)15)7-13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 |
Clave InChI |
YYOSOHHBTSZOOE-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC(C)(C)C(CNC(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















